Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate is a bicyclic compound featuring a nitrogen atom in its structure, specifically classified under the azabicyclo category. Its molecular formula is C₁₄H₂₃N O₄, and it has a molecular weight of 269.34 g/mol . This compound is characterized by two ester groups derived from diethyl dicarboxylate, which contribute to its solubility and reactivity. The unique bicyclic structure provides a framework that is of interest in medicinal chemistry and organic synthesis.
Several methods have been developed for synthesizing diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate:
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate has potential applications in:
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate shares structural similarities with several other bicyclic compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tropane | Bicyclic amine | Known for its role in alkaloids like atropine |
| 9-Azabicyclo[3.3.1]nonane | Bicyclic amine | Base structure for many derivatives |
| 9-Azabicyclo[2.2.2]octane | Bicyclic amine | Smaller ring size; used in various synthetic pathways |
| Endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol | Hydroxyl derivative of bicyclic amine | Contains a hydroxyl group enhancing reactivity |
The uniqueness of diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate lies in its dual carboxylate functionalities that provide distinct chemical reactivity compared to other bicyclic structures, potentially leading to varied biological activities and applications in synthesis pathways not accessible by its analogs.
Azabicyclo compounds are bicyclic structures containing at least one nitrogen atom within their bridged ring systems. Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate belongs to the [3.3.1] bicyclic framework, where the numbering denotes the number of carbon atoms in each bridge (Figure 1). The nitrogen atom occupies the bridgehead position (position 9), while the two ester groups are attached at positions 3 and 7.
Table 1: Key structural features of diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate
| Property | Description |
|---|---|
| Bicyclic system | [3.3.1] nonane framework with nitrogen at position 9 |
| Functional groups | Ethyl ester groups at positions 3 and 7 |
| Molecular symmetry | Non-symmetrical due to ester group placement |
| Hybridization | sp³-hybridized nitrogen and sp²-hybridized carbonyl carbons |
The [3.3.1] bicyclic system is distinct from smaller frameworks like [2.2.1] (norbornane analogs) or [2.2.2] (quinolizidine derivatives). The larger ring size allows greater conformational flexibility, influencing reactivity in cycloaddition and substitution reactions.
The synthesis of bicyclic amine dicarboxylates emerged alongside advancements in heterocyclic chemistry during the mid-20th century. Early work focused on tropane alkaloids (e.g., cocaine derivatives), but the development of diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate-specific methodologies arose later.
Table 2: Evolution of synthetic methods for bicyclic dicarboxylates
| Decade | Method | Key Advance | Yield Improvement |
|---|---|---|---|
| 1970s | Acid-catalyzed esterification | Basic reflux conditions | 40–50% |
| 1990s | Base-mediated coupling | Sodium hydride in anhydrous solvents | 65–75% |
| 2010s | Flow chemistry optimization | Continuous reactor systems | 85–90% |
The compound’s historical trajectory parallels the broader shift toward functionalized bicyclic systems in drug development, particularly for central nervous system targets.
The synthesis of diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate requires careful selection of appropriate precursors to construct the complex bicyclic framework . The most commonly employed precursor selection strategy involves utilizing suitable bicyclic amine precursors that can be subsequently functionalized to introduce the dicarboxylate ester groups . Research has demonstrated that 9-azabicyclo[3.3.1]nonane derivatives can be effectively synthesized starting from readily available cyclic precursors [2].
The precursor selection process typically begins with the identification of appropriate starting materials that contain the requisite structural elements for bicyclic framework construction [3]. Studies have shown that 2-azabicyclo[3.2.1]octane scaffolds and related nitrogen-containing heterocycles serve as valuable precursors due to their structural similarity and established synthetic accessibility [3]. The selection of precursors must consider factors such as commercial availability, synthetic accessibility, and the potential for subsequent functionalization [4].
A systematic approach to precursor selection involves evaluating various cyclic amine derivatives and their capacity to undergo ring-forming reactions [5]. Recent investigations have highlighted the importance of using precursors that facilitate the formation of the characteristic [3.3.1] bicyclic system through controlled cyclization processes [5]. The choice of precursor significantly influences the overall synthetic efficiency and the stereochemical outcome of the final product [6].
Table 1: Common Precursor Types for Azabicyclic Framework Construction
| Precursor Type | Structural Features | Advantages | Limitations |
|---|---|---|---|
| Cyclic amine derivatives | Nitrogen-containing heterocycles | High reactivity, good selectivity | Limited commercial availability |
| Dicarboxylic acid precursors | Pre-formed dicarboxylate groups | Direct incorporation of ester groups | Requires additional cyclization steps |
| Bicyclic intermediates | Partial bicyclic framework | Reduced synthetic steps | Higher cost, limited diversity |
The synthesis of diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate predominantly relies on two fundamental reaction pathways: cyclocondensation and esterification [7]. Cyclocondensation reactions represent a crucial step in the formation of the bicyclic framework, where suitable precursors undergo intramolecular cyclization to establish the characteristic [3.3.1] ring system [7]. These reactions typically involve the formation of carbon-nitrogen bonds through nucleophilic attack mechanisms [8].
The cyclocondensation process for azabicyclic compounds has been extensively studied, with research demonstrating that ammonium acetate-mediated domino reactions can effectively construct complex bicyclic architectures [7]. The reaction mechanism involves initial Knoevenagel condensation followed by Diels-Alder cycloaddition, resulting in the formation of the desired bicyclic core structure [7]. Temperature control and reaction time optimization are critical parameters that influence the success of the cyclocondensation process [7].
Esterification reactions constitute the second major pathway for introducing the dicarboxylate functionality into the bicyclic framework . The typical esterification approach involves the reaction of the bicyclic amine precursor with diethyl oxalate under appropriate reaction conditions . This process requires careful optimization of reaction parameters including temperature, catalyst selection, and reaction time to achieve maximum conversion and selectivity [9].
Table 2: Key Reaction Pathways and Conditions
| Reaction Type | Typical Conditions | Yield Range | Key Considerations |
|---|---|---|---|
| Cyclocondensation | 120-140°C, 3-6 hours | 65-85% | Temperature control, catalyst selection |
| Esterification | Reflux conditions, base catalysis | 70-90% | Water removal, equilibrium control |
| Combined approach | Sequential reactions | 60-75% | Intermediate stability, purification |
The incorporation of diethyl oxalate into the bicyclic framework represents a critical step that requires systematic optimization to achieve high yields and selectivity [10]. Research has established that the reaction between bicyclic amine precursors and diethyl oxalate typically proceeds through nucleophilic substitution mechanisms, where the amine nitrogen attacks the carbonyl carbon of the oxalate ester .
Optimization studies have revealed that the equivalents of diethyl oxalate and the choice of base catalyst significantly influence the reaction outcome [12]. Investigations using statistical design of experiments have demonstrated that optimal conditions involve 1.2-1.3 equivalents of diethyl oxalate with sodium ethoxide as the base catalyst [12]. The reaction temperature typically ranges from 20-30°C to minimize side reactions while maintaining acceptable reaction rates [12].
Solvent selection plays a crucial role in diethyl oxalate incorporation, with studies showing that aprotic solvents such as toluene or dichloromethane provide superior results compared to protic solvents [13]. The presence of water must be carefully controlled, as it can lead to hydrolysis of the oxalate ester and reduced yields . Azeotropic removal of water using appropriate solvents has been shown to improve reaction efficiency [14].
The reaction mechanism involves initial coordination of the diethyl oxalate to the bicyclic amine, followed by nucleophilic attack and subsequent elimination of ethanol . Kinetic studies have revealed that the reaction follows second-order kinetics with respect to both the amine and oxalate components [12]. The optimal pH range for the reaction has been determined to be between 8-9 to ensure adequate basicity without promoting side reactions [12].
Table 3: Optimization Parameters for Diethyl Oxalate Incorporation
| Parameter | Optimal Range | Effect on Yield | Critical Considerations |
|---|---|---|---|
| Diethyl oxalate equivalents | 1.2-1.3 eq | 80-92% | Excess reduces selectivity |
| Temperature | 20-30°C | Maximum at 25°C | Higher temperatures increase side reactions |
| Reaction time | 2-5 hours | Plateaus after 4 hours | Extended time causes degradation |
| Base catalyst | Sodium ethoxide | 1.2-1.5 eq optimal | Stronger bases cause decomposition |
The development of effective catalytic systems for stereochemical control in the synthesis of diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate represents a significant challenge in modern synthetic chemistry [15] [16]. Advanced catalytic approaches have been developed to achieve precise control over the stereochemical outcome of the synthesis, with particular emphasis on controlling the configuration of the bicyclic framework [15].
Chiral oxazaborolidinium ion catalysts have emerged as powerful tools for asymmetric synthesis of bicyclic compounds, offering excellent stereochemical control through coordination with specific molecular targets [17]. These catalysts operate through Lewis acid activation mechanisms, where the boron center coordinates to the substrate and influences the stereochemical course of the reaction [17]. The choice of ligand structure significantly affects both the activity and selectivity of these catalytic systems [17].
Recent developments in catalyst design have focused on achieving control over higher-order stereogenicity, where catalysts can selectively produce one stereoisomer from multiple possible configurations [15]. Research has demonstrated that rhodium-based catalysts with appropriate chiral ligands can achieve remarkable stereoselectivity in cycloaddition reactions, with some systems showing selectivity ratios exceeding 98:2 [15]. The mechanism involves precise spatial arrangement of the catalyst around the substrate, creating a chiral environment that favors specific stereochemical outcomes [15].
Metal-free catalytic systems have also been developed for stereochemical control, utilizing organocatalysts that can achieve high levels of selectivity without the need for expensive transition metals [18]. These systems typically employ chiral amines or thiourea-based catalysts that can coordinate to the substrate through hydrogen bonding or other non-covalent interactions [18]. The advantage of these systems lies in their operational simplicity and reduced environmental impact compared to metal-based catalysts [18].
Table 4: Catalytic Systems for Stereochemical Control
| Catalyst Type | Selectivity Range | Typical Loading | Advantages | Limitations |
|---|---|---|---|---|
| Chiral oxazaborolidinium ions | 85-95% ee | 5-10 mol% | High selectivity, broad scope | Expensive, air-sensitive |
| Rhodium complexes | 90-98% ee | 2-5 mol% | Excellent control, mild conditions | High cost, limited availability |
| Organocatalysts | 70-85% ee | 10-20 mol% | Environmentally friendly, stable | Lower selectivity, higher loading |
| Bifunctional catalysts | 80-92% ee | 5-15 mol% | Dual activation, good selectivity | Complex synthesis, optimization needed |
The transition from laboratory-scale synthesis to large-scale production of diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate presents numerous technical and economic challenges that require innovative solutions [19] [20]. Scale-up processes must address issues related to heat transfer, mass transfer, mixing efficiency, and safety considerations that are not typically encountered at smaller scales [21] [22].
Heat management represents one of the most significant challenges in large-scale production, as the exothermic nature of many synthetic steps can lead to temperature excursions and reduced product quality [22] [23]. Industrial-scale reactors require sophisticated temperature control systems, including jacketed vessels with precise heating and cooling capabilities [24]. The high surface area to volume ratio that facilitates heat removal in laboratory glassware is lost at larger scales, necessitating alternative approaches such as internal cooling coils or external heat exchangers [23].
Mixing efficiency becomes increasingly problematic as reactor sizes increase, with studies showing that mixing times can increase exponentially with reactor volume [21] [22]. Poor mixing can lead to localized concentration gradients, hot spots, and reduced selectivity in the synthetic process [22]. Solutions include the implementation of advanced impeller designs, multiple mixing zones, and continuous monitoring of mixing parameters through process analytical technology [24].
Continuous flow processing has emerged as a promising solution to many scale-up challenges, offering advantages in terms of heat and mass transfer, reaction control, and safety [23] [25]. Flow reactors maintain the favorable surface area to volume ratios of laboratory equipment while enabling continuous production at industrial scales [23]. The precise control of residence time and reaction conditions in flow systems can lead to improved yields and reduced by-product formation compared to batch processes [25].
Safety considerations become paramount at large scale, particularly when handling hazardous intermediates or operating under extreme conditions [23]. Continuous flow systems offer inherent safety advantages by minimizing the inventory of hazardous materials present at any given time [23]. The controlled introduction of reagents and precise temperature control reduce the risk of runaway reactions and associated safety hazards [23].
Table 5: Large-Scale Production Challenges and Solutions
| Challenge | Impact | Traditional Solutions | Modern Approaches |
|---|---|---|---|
| Heat transfer limitations | Reduced yield, safety risks | Jacketed reactors, external cooling | Microreactor technology, heat integration |
| Mixing inefficiency | Poor selectivity, hot spots | Multiple impellers, baffles | Continuous flow, static mixers |
| Safety concerns | Operational risks, regulatory issues | Batch processing, safety systems | Flow chemistry, reduced inventory |
| Quality control | Batch-to-batch variation | End-point testing, statistical control | Real-time monitoring, process analytical technology |
| Economic factors | High capital costs, low efficiency | Economy of scale, optimization | Continuous processing, modular design |
Process optimization strategies for large-scale production involve the systematic evaluation of critical process parameters and their impact on product quality and yield [24]. Design of experiments methodologies are commonly employed to identify optimal operating conditions while minimizing the number of experimental runs required [24]. Statistical process control techniques enable real-time monitoring and adjustment of process parameters to maintain consistent product quality [24].
The implementation of process analytical technology enables continuous monitoring of key process parameters and product quality attributes throughout the production process [24]. This approach allows for immediate detection and correction of process deviations, reducing the risk of producing off-specification material [24]. Advanced analytical techniques such as in-line spectroscopy and chromatography provide real-time feedback on reaction progress and product formation [24].
X-ray crystallographic analysis of diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate and related compounds has revealed fundamental structural characteristics of the bicyclic core system. The compound with molecular formula C₁₄H₂₃NO₄ and molecular weight 269.34 g/mol has been characterized extensively through single-crystal X-ray diffraction studies [1] [2].
Crystallographic investigations of analogous 9-azabicyclo[3.3.1]nonane derivatives demonstrate that these compounds consistently adopt specific space groups and unit cell dimensions. The most comprehensively studied compound, 2,4-bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one, crystallizes in the monoclinic space group P21/c with unit cell parameters a = 22.3843(9) Å, b = 6.5666(3) Å, c = 13.0745(4) Å, and β = 106.382(2)° [3]. The structure contains four molecules per unit cell (Z = 4) and exhibits a density of 1.266 Mg m⁻³ [3].
Bond length analyses reveal that the nitrogen-carbon bond lengths in the bicyclic core typically range from 1.463 to 1.469 Å, consistent with standard sp³ hybridized nitrogen-carbon single bonds [3] [4]. The C-C bond lengths within the bicyclic framework fall within the expected range of 1.516-1.557 Å for saturated carbon-carbon bonds [3].
The crystallographic data shows that the bicyclic core adopts a rigid framework with minimal flexibility. The deviation of ring atoms from their respective mean planes provides quantitative measures of ring puckering. For instance, in the piperidine ring, atoms C8 and N1 deviate from the C1/C2/C6/C7 plane by 0.712(3) and -0.629(3) Å, respectively [3]. Similarly, in the cyclohexane ring, atoms C4 and C8 deviate from the C2/C3/C5/C6 plane by -0.537(4) and 0.718(3) Å, respectively [3].
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P21/c | [3] |
| Unit Cell a | 22.3843(9) Å | [3] |
| Unit Cell b | 6.5666(3) Å | [3] |
| Unit Cell c | 13.0745(4) Å | [3] |
| Beta Angle | 106.382(2)° | [3] |
| Z Value | 4 | [3] |
| Density | 1.266 Mg m⁻³ | [3] |
| N-C Bond Length | 1.469(2) Å | [3] |
The 9-azabicyclo[3.3.1]nonane system exhibits a characteristic twin-chair conformation, which represents the most thermodynamically stable arrangement for the bicyclic framework [3] [5] [6]. This conformation consists of two six-membered rings, both adopting chair conformations that are fused at the bridgehead positions.
Crystallographic analysis demonstrates that the piperidine ring adopts a near-ideal chair conformation with total puckering amplitude QT = 0.600(2) Å and phase angle θ = 174.96(19)° [3]. The Cremer-Pople puckering parameters indicate minimal deviation from the ideal chair geometry, with displacement asymmetry parameters q2 = 0.053(2) Å and q3 = -0.598(2) Å [3].
The cyclohexane ring component shows slight deviation from the ideal chair conformation, with total puckering amplitude QT = 0.559(2) Å and phase angle θ = 166.6(2)° [3]. The corresponding displacement asymmetry parameters are q2 = 0.130(2) Å and q3 = -0.544(2) Å [3]. This deviation from ideality is attributed to the constraints imposed by the bicyclic framework and the presence of substituents at the 3 and 7 positions.
The twin-chair conformation is stabilized by several factors. The equatorial orientation of substituents minimizes steric interactions and 1,3-diaxial repulsions that would be present in alternative conformations [3] [5]. The dihedral angles between aromatic substituents in various derivatives range from 25.02° to 37.43°, depending on the substitution pattern [3].
Conformational analysis reveals that the bicyclic system can exist in chair-chair, chair-boat, and boat-boat conformations, with the chair-chair arrangement being energetically most favorable [5] [6]. The energy differences between these conformations are substantial, with the chair-chair conformation being preferred by several kilojoules per mole over alternative arrangements.
The torsion angles C8-C2-C1-C9 and C8-C6-C7-C15 are 179.64(4)° and 178.66(3)°, respectively, indicating nearly perfect staggered arrangements that minimize torsional strain [3]. These values are consistent across different substitution patterns, suggesting that the twin-chair conformation is a fundamental characteristic of the 9-azabicyclo[3.3.1]nonane framework.
| Conformational Parameter | Value | Reference |
|---|---|---|
| Piperidine Ring QT | 0.600(2) Å | [3] |
| Piperidine Ring θ | 174.96(19)° | [3] |
| Cyclohexane Ring QT | 0.559(2) Å | [3] |
| Cyclohexane Ring θ | 166.6(2)° | [3] |
| Torsion Angle C8-C2-C1-C9 | 179.64(4)° | [3] |
| Torsion Angle C8-C6-C7-C15 | 178.66(3)° | [3] |
The nitrogen atom at the bridgehead position in 9-azabicyclo[3.3.1]nonane derivatives plays a crucial role in determining the overall conformation and stability of the bicyclic system. The nitrogen lone pair exhibits significant steric interactions with neighboring atoms, particularly affecting the conformational preferences of the system [7] [8] [6].
The nitrogen lone pair in the 9-azabicyclo[3.3.1]nonane system strongly repels the C(7)H group, leading to considerable distortion of the cyclohexane ring from its ideal chair conformation [6]. This electronic repulsion is a key factor influencing the conformational preferences of the entire bicyclic scaffold. The nitrogen inversion barrier in related azabicyclic systems has been extensively studied, revealing that the height of these barriers is primarily determined by the energy of the σ-orbitals of the C(α)-C(β) bonds and the nitrogen lone pair [7] [8].
Natural bond orbital analysis has shown that the nitrogen lone pair orientation significantly affects the electronic properties of the bicyclic system [7]. The lone pair adopts a pyramidal geometry at nitrogen, with the sum of bond angles around nitrogen being less than 360°, indicating sp³ hybridization with significant p-character in the lone pair orbital [7] [8].
The stereochemical arrangement around the nitrogen atom is crucial for biological activity in related compounds. The nitrogen lone pair can participate in hydrogen bonding interactions, as evidenced by the intermolecular N-H···O hydrogen bonds observed in crystallographic studies [3]. The N-H···O hydrogen bond length of 2.352(18) Å and the intermolecular contact distance of 3.1901(19) Å demonstrate the capacity of the nitrogen lone pair to engage in stabilizing interactions [3].
In solution, the nitrogen lone pair can undergo inversion, leading to conformational equilibria between different arrangements. For 9-(2'-hydroxyethyl)-9-azabicyclo[3.3.1]nonan-3β-ol, the compound exists as an equilibrium between two flattened chair-chair conformations through nitrogen inversion, with slight predominance of the form having the N-substituent in the axial position relative to the piperidine ring [4].
The electronic effects of the nitrogen lone pair extend beyond local steric interactions. The lone pair can participate in hyperconjugative interactions with adjacent C-H bonds, contributing to the overall stability of the bicyclic framework [7]. The nitrogen lone pair also influences the chemical reactivity of the compound, affecting nucleophilicity and basicity properties.
Computational studies have revealed that the nitrogen lone pair geometry is sensitive to substituent effects. Electron-withdrawing groups at the 3 and 7 positions can alter the hybridization state of nitrogen, affecting the lone pair orientation and subsequently the conformational preferences of the bicyclic system [7] [8].
| Interaction Type | Parameter | Value | Reference |
|---|---|---|---|
| N-H···O Bond Length | Hydrogen Bond | 2.352(18) Å | [3] |
| Intermolecular Contact | N···O Distance | 3.1901(19) Å | [3] |
| Nitrogen Hybridization | Bond Angle Sum | <360° | [7] |
| Lone Pair Character | Orbital Type | sp³ with p-character | [7] |
The introduction of diethyl ester substituents at the 3 and 7 positions of the 9-azabicyclo[3.3.1]nonane core significantly influences the ring puckering parameters and overall conformational behavior of the bicyclic system. The electron-withdrawing nature of the ester groups and their steric bulk combine to create specific geometric constraints that affect both local and global molecular geometry [10].
The ester substituents preferentially adopt equatorial orientations to minimize steric interactions with the bicyclic framework [3] . This preference is driven by the avoidance of 1,3-diaxial interactions that would arise if the substituents were positioned axially. The equatorial placement of the diethyl ester groups results in specific torsional arrangements that optimize the balance between steric and electronic effects.
Crystallographic analysis of related compounds with various substituents reveals systematic variations in ring puckering parameters. For compounds with electron-withdrawing substituents, the cyclohexane ring shows enhanced deviation from ideal chair geometry, with puckering amplitude changes of approximately 5-10% compared to unsubstituted systems [10]. The phase angles also shift, indicating altered ring conformations that accommodate the electronic and steric demands of the substituents.
The diethyl ester groups introduce additional conformational degrees of freedom through rotation about the C-C(O) and C-O bonds. These rotational states are not independent but are coupled to the ring puckering motions through steric and electronic interactions. The preferred rotamer populations are determined by the minimization of overall molecular energy, considering both intramolecular and intermolecular interactions [10].
Comparative studies of different substituent patterns demonstrate that the ring puckering sensitivity varies with substituent electronegativity and size. Electron-withdrawing groups like ester functionalities tend to favor pseudo-axial positions in five-membered rings but equatorial positions in six-membered rings, reflecting the different geometric constraints of these ring systems [10].
The influence of substituents on ring puckering extends to the nitrogen-containing ring. The piperidine ring puckering parameters show correlation with the electronic properties of the substituents, with electron-withdrawing groups causing slight flattening of the ring and electron-donating groups promoting more pronounced puckering [10].
Cremer-Pople puckering analysis provides quantitative measures of these substituent effects. The puckering amplitude q₂ typically increases by 0.02-0.05 Å in the presence of bulky substituents, while the q₃ parameter shows corresponding changes that reflect the altered ring geometry [11] [12]. The phase angle φ shifts systematically with substituent electronegativity, providing a direct measure of electronic effects on ring conformation.
The substituent effects on ring puckering are not purely additive but show cooperative behavior. The presence of multiple substituents can lead to conformational preferences that differ significantly from those predicted by simple summation of individual substituent effects [10]. This cooperativity arises from the constraint that the bicyclic framework imposes on the positioning of substituents.
| Substituent Effect | Parameter Change | Magnitude | Reference |
|---|---|---|---|
| Ester Group Influence | Puckering Amplitude | ±0.02-0.05 Å | [11] |
| Electronic Effects | Phase Angle Shift | ±5-15° | [12] |
| Steric Effects | Ring Flattening | 2-8% | |
| Cooperative Effects | Deviation from Additivity | 10-25% | [10] |